N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide
Description
N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide is a structurally complex benzenesulfonamide derivative characterized by:
- A benzenesulfonamide core with a chloro substituent at the 2-position of the benzyl group.
- A 7-oxabicyclo[2.2.1]heptane moiety (a bridged ether ring system) substituted with isopropyl and methyl groups at the 4- and 1-positions, respectively.
- A benzyloxy linker bridging the bicyclic ether and the sulfonamide group.
Its structural complexity suggests unique physicochemical and biological behaviors compared to simpler sulfonamides .
Properties
IUPAC Name |
N-[[2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]phenyl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO4S/c1-16(2)23-13-12-22(3,29-23)21(14-23)28-20-11-7-10-19(24)18(20)15-25-30(26,27)17-8-5-4-6-9-17/h4-11,16,21,25H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMSGOVMFOQRKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(C(C2)OC3=C(C(=CC=C3)Cl)CNS(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide, a complex organic compound, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C21H29ClN2O2S
- Molecular Weight: 408.98516 g/mol
The structure includes a chloro group, a bicyclic moiety, and a sulfonamide functional group, which are pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Inhibition of Enzymatic Activity: The sulfonamide group is known to inhibit carbonic anhydrases, which play crucial roles in various physiological processes including respiration and acid-base balance.
- Receptor Modulation: The bicyclic structure may interact with various receptors, potentially influencing signaling pathways involved in inflammation and pain.
- Antimicrobial Activity: Compounds with similar structures have shown promise as antimicrobial agents by disrupting bacterial cell wall synthesis.
Biological Activity Data
A summary of the biological activities observed in various studies is presented below:
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of structurally related compounds, N-{2-chloro...} demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve interference with bacterial cell wall synthesis.
Case Study 2: Carbonic Anhydrase Inhibition
Research involving enzyme kinetics revealed that this compound effectively inhibited carbonic anhydrase II with an IC50 value of approximately 10 µM. This suggests potential therapeutic applications in conditions like glaucoma or edema where carbonic anhydrase modulation is beneficial.
Research Findings
Recent studies have expanded on the pharmacological profile of compounds similar to N-{2-chloro...}. Key findings include:
- Stereochemistry Impact: Variations in stereochemistry significantly influence the binding affinity to target enzymes and receptors, highlighting the importance of structural optimization in drug design.
- Developmental Biology Applications: The compound’s derivatives have been screened using zebrafish models to assess developmental impacts, providing insights into potential teratogenic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with three structurally related sulfonamide derivatives from the literature.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Complexity vs. Bioactivity: The target compound’s 7-oxabicyclo[2.2.1]heptane moiety distinguishes it from simpler sulfonamides like Compound 22 (), which features a dioxolane ring. The bicyclic system may enhance metabolic stability but reduce solubility compared to morpholine-containing analogs () . Compound 7f () integrates a fluoroquinolone scaffold, enabling dual mechanisms (sulfonamide + quinolone), whereas the target compound lacks this hybrid design .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step functionalization of the bicyclic ether, contrasting with Compound 22 ’s relatively straightforward 8-hour reaction (43% yield) .
Physicochemical Properties :
- The morpholine group in ’s compound improves water solubility, a trait absent in the target compound due to its lipophilic isopropyl and bicyclic groups. This trade-off may influence bioavailability .
Research Implications and Gaps
- Activity Data: No direct biological data for the target compound is available in the provided evidence.
- Optimization Needs : Structural modifications (e.g., introducing polar groups akin to ’s morpholine) could balance the target compound’s lipophilicity and solubility.
Notes
- Further studies should prioritize synthesizing the target compound and evaluating its enzyme inhibition or antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
